molecular formula C11H10S B176300 2-Methyl-3-phenylthiophene CAS No. 16939-16-5

2-Methyl-3-phenylthiophene

Cat. No.: B176300
CAS No.: 16939-16-5
M. Wt: 174.26 g/mol
InChI Key: CZEDCCWCCIETGI-UHFFFAOYSA-N
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Description

2-Methyl-3-phenylthiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom. This compound is characterized by a methyl group at the second position and a phenyl group at the third position on the thiophene ring. It has the molecular formula C11H10S and a molecular weight of 174.26 g/mol . Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-phenylthiophene can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Paal-Knorr synthesis is a well-known method for preparing thiophene derivatives. This reaction involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-phenylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyl-3-phenylthiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenylthiophene and its derivatives involves interactions with specific molecular targets and pathways. For instance, some thiophene derivatives act as kinase inhibitors, modulating signaling pathways involved in cell proliferation and survival. Others may interact with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison: 2-Methyl-3-phenylthiophene is unique due to the presence of both a methyl and a phenyl group, which can influence its chemical reactivity and biological activity. Compared to other thiophene derivatives, it may exhibit distinct properties and applications, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-methyl-3-phenylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10S/c1-9-11(7-8-12-9)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEDCCWCCIETGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CS1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379515
Record name 2-methyl-3-phenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16939-16-5
Record name 2-methyl-3-phenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 5-methyl-4-phenyl-2-thiophenecarboxylic acid (54 g, 0.25 mol) prepared as described above was heated to 220–230° C. until the evolution of carbon dioxide ceased. The product was collected and distilled, b.p. 117° C./10 torr. Yield 30 g (70%).
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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